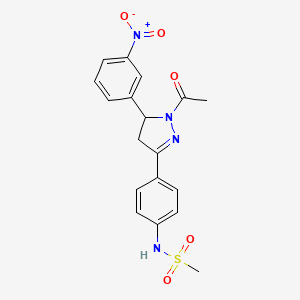

N-(4-(1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their use in medicine, particularly as antibiotics. The compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their various biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of a nitro group in the molecule can increase its reactivity .Scientific Research Applications

Voltammetric Analysis in Pharmaceuticals

Nimesulide, a compound structurally similar to the chemical , has been studied for its electrochemical properties. It exhibits both reducible and oxidizable characteristics, making it a candidate for voltammetric analysis in pharmaceuticals. This method offers potential for the accurate and precise determination of nimesulide in dosage forms, indicating a similar utility for related compounds (Álvarez-Lueje et al., 1997).

Interaction Studies with Aqueous Solutions

Research on interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, which include structures similar to the compound , has been conducted. These studies focus on understanding the effect of temperature and concentration on interactions, offering insights into solute-solute, solute-solvent, and solvent-solvent interactions (Raphael et al., 2015).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of complexes involving similar sulfonamide compounds have been performed. These studies aim to understand the molecular interactions and the crystal structure of such compounds, which is crucial for determining their pharmacological properties and potential applications (Binkowska et al., 2001).

Inhibition of Carbonic Anhydrase Isozymes

Sulfonamides, including those with structures akin to the compound , have been studied for their ability to inhibit human erythrocyte carbonic anhydrase isozymes. This research has implications for developing new treatments for conditions where such inhibition is beneficial (Büyükkıdan et al., 2017).

Molecular Surface Electrostatic Potential

Nimesulide derivatives, related to the compound , have been synthesized and analyzed for their molecular surface electrostatic potential. This aspect is critical in understanding the molecular interactions that govern the biological activity of these compounds (Dey et al., 2016).

Novel Ring Synthesis and Transformations

Research into the synthesis of novel rings and chemical transformations involving similar sulfonamides has been conducted. This is significant for developing new chemical entities and understanding the reaction mechanisms of these compounds (Kimbaris et al., 2004).

properties

IUPAC Name |

N-[4-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5S/c1-12(23)21-18(14-4-3-5-16(10-14)22(24)25)11-17(19-21)13-6-8-15(9-7-13)20-28(2,26)27/h3-10,18,20H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNRAGFJKFQHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2961312.png)

![trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride](/img/structure/B2961315.png)

![3-(3-hydroxypropyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961317.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2961320.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2961327.png)

![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2961329.png)